3-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(furan-2-yl)methyl]propanamide 3-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(furan-2-yl)methyl]propanamide
Brand Name: Vulcanchem
CAS No.: 1040667-38-6
VCID: VC11946630
InChI: InChI=1S/C18H17ClN4O3S/c19-12-3-1-4-13(9-12)21-17(25)23-18-22-14(11-27-18)6-7-16(24)20-10-15-5-2-8-26-15/h1-5,8-9,11H,6-7,10H2,(H,20,24)(H2,21,22,23,25)
SMILES: C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC(=CS2)CCC(=O)NCC3=CC=CO3
Molecular Formula: C18H17ClN4O3S
Molecular Weight: 404.9 g/mol

3-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(furan-2-yl)methyl]propanamide

CAS No.: 1040667-38-6

Cat. No.: VC11946630

Molecular Formula: C18H17ClN4O3S

Molecular Weight: 404.9 g/mol

* For research use only. Not for human or veterinary use.

3-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(furan-2-yl)methyl]propanamide - 1040667-38-6

Specification

CAS No. 1040667-38-6
Molecular Formula C18H17ClN4O3S
Molecular Weight 404.9 g/mol
IUPAC Name 3-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(furan-2-ylmethyl)propanamide
Standard InChI InChI=1S/C18H17ClN4O3S/c19-12-3-1-4-13(9-12)21-17(25)23-18-22-14(11-27-18)6-7-16(24)20-10-15-5-2-8-26-15/h1-5,8-9,11H,6-7,10H2,(H,20,24)(H2,21,22,23,25)
Standard InChI Key MCOIDRPNPQEBQI-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC(=CS2)CCC(=O)NCC3=CC=CO3
Canonical SMILES C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC(=CS2)CCC(=O)NCC3=CC=CO3

Introduction

Synthesis Pathway

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the thiazole core:

    • The thiazole ring can be synthesized from thiourea derivatives or through cyclization reactions involving sulfur-containing precursors.

  • Attachment of the chlorophenyl carbamoyl group:

    • This step involves reacting the thiazole intermediate with 3-chlorophenyl isocyanate or related derivatives to form the carbamoyl linkage.

  • Furan-based amide attachment:

    • The final step incorporates the furan moiety through amidation reactions using furan-2-carboxylic acid or its derivatives.

These steps require careful control of reaction conditions (e.g., temperature, pH) to ensure high yields and purity.

Analytical Characterization

The compound's structure and purity are confirmed using advanced analytical techniques:

TechniquePurpose
NMR SpectroscopyConfirms the chemical environment of protons (1^1H-NMR) and carbons (13^13C-NMR).
Mass SpectrometryVerifies molecular weight and fragmentation pattern.
IR SpectroscopyIdentifies functional groups (e.g., amides, thiazole).
X-ray CrystallographyProvides detailed 3D molecular structure (if crystalline).

Biological Activity and Applications

This compound shows promise in drug discovery due to its structural features:

  • Anti-inflammatory Potential:

    • The thiazole and amide groups are known pharmacophores in anti-inflammatory agents. Molecular docking studies suggest it may inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).

  • Antimicrobial Activity:

    • Thiazole derivatives often exhibit antibacterial and antifungal properties by targeting microbial enzymes or membranes.

  • Cancer Research:

    • The chlorophenyl group is a common motif in kinase inhibitors, suggesting potential anticancer activity.

  • Drug Optimization:

    • The combination of furan, thiazole, and amide groups offers opportunities for structural modifications to enhance potency or selectivity.

Comparative Analysis with Related Compounds

CompoundKey DifferencesApplications
3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione Contains a thiazolidine-dione instead of a thiazole.Anti-inflammatory agent
N-(3-Cyano-benzothiophene)-thiadiazol-acetamide Features a thiadiazole instead of a thiazole group.Potential 5-lipoxygenase inhibitor
7-Oxo-thiazolo-triazine-carboxylic acid derivatives Lacks chlorophenyl and furan moieties.Antibacterial and antitubercular agent

Future Directions

Further research on this compound could focus on:

  • Structure-Activity Relationship (SAR):

    • Modifying substituents on the thiazole or furan rings to optimize biological activity.

  • Pharmacokinetics:

    • Studying absorption, distribution, metabolism, and excretion (ADME) properties for drug development.

  • Toxicity Studies:

    • Evaluating cytotoxicity in normal vs. diseased cells to ensure safety.

  • Synthetic Optimization:

    • Developing greener synthesis methods to reduce environmental impact.

This comprehensive analysis highlights the potential of 3-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(furan-2-yl)methyl]propanamide as a candidate for further pharmaceutical research due to its unique chemical structure and promising biological properties.

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